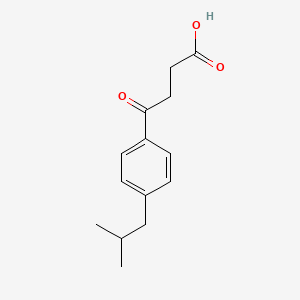
4-(4-Isobutylphenyl)-4-oxobutanoic acid
Overview
Description
4-(4-Isobutylphenyl)-4-oxobutanoic acid, commonly known as ibuprofen, is a widely used nonsteroidal anti-inflammatory drug (NSAID). It is primarily utilized for its analgesic, antipyretic, and anti-inflammatory properties. Ibuprofen is commonly prescribed to alleviate pain, reduce fever, and manage inflammation associated with various conditions such as arthritis, menstrual cramps, and minor injuries .
Mechanism of Action
Target of Action
The primary target of 4-(4-Isobutylphenyl)-4-oxobutanoic acid, also known as Ibuprofen, is the cyclooxygenase (COX) enzymes . These enzymes play a crucial role in the production of prostaglandins, which are involved in inflammation and pain signaling in the body .
Mode of Action
This compound interacts with its targets, the COX enzymes, by inhibiting their activity . This inhibition results in a decrease in the production of prostaglandins, thereby reducing inflammation and pain .
Biochemical Pathways
The action of this compound affects the arachidonic acid pathway . By inhibiting the COX enzymes, it prevents the conversion of arachidonic acid to prostaglandin H2, a precursor for other prostaglandins and thromboxanes . The downstream effect is a reduction in these signaling molecules, leading to decreased inflammation and pain.
Pharmacokinetics
The absorption of this compound is rapid and complete when given orally . The area under the plasma concentration-time curve (AUC) of the compound is dose-dependent . It binds extensively, in a concentration-dependent manner, to plasma albumin . At doses greater than 600mg, there is an increase in the unbound fraction of the drug, leading to an increased clearance of the compound and a reduced AUC of the total drug . The compound is eliminated following biotransformation to glucuronide conjugate metabolites that are excreted in urine .
Result of Action
The molecular and cellular effects of this compound’s action include a reduction in the production of prostaglandins and thromboxanes . This leads to a decrease in inflammation, pain, and fever .
Action Environment
Environmental factors can influence the action, efficacy, and stability of this compound. For instance, the compound should be handled in a well-ventilated place, and contact with skin and eyes should be avoided . Furthermore, the formation of dust and aerosols should be prevented, and non-sparking tools should be used to prevent fire caused by electrostatic discharge steam .
Biochemical Analysis
Biochemical Properties
It is believed that this compound may interact with various enzymes and proteins within the cell . The nature of these interactions could be complex and multifaceted, potentially involving both covalent and non-covalent bonds .
Cellular Effects
It is hypothesized that this compound may influence cell function by impacting cell signaling pathways, gene expression, and cellular metabolism
Molecular Mechanism
It is believed that this compound may exert its effects at the molecular level through binding interactions with biomolecules, potentially leading to enzyme inhibition or activation, and changes in gene expression .
Temporal Effects in Laboratory Settings
Information on the product’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies is currently limited .
Dosage Effects in Animal Models
The effects of 4-(4-Isobutylphenyl)-4-oxobutanoic acid in animal models have not been extensively studied. Therefore, information on how the effects of the product vary with different dosages, any threshold effects observed in these studies, as well as any toxic or adverse effects at high doses, is currently limited .
Metabolic Pathways
It is possible that this compound may interact with various enzymes or cofactors, potentially influencing metabolic flux or metabolite levels .
Transport and Distribution
It is possible that this compound may interact with various transporters or binding proteins, potentially influencing its localization or accumulation .
Subcellular Localization
It is possible that this compound may be directed to specific compartments or organelles within the cell through targeting signals or post-translational modifications .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-(4-Isobutylphenyl)-4-oxobutanoic acid typically involves several key steps:
Friedel-Crafts Acylation: The process begins with the acylation of isobutylbenzene using acetic anhydride and a catalyst such as aluminum chloride (AlCl3) to form 4-isobutylacetophenone.
Industrial Production Methods: The industrial production of ibuprofen has been optimized to enhance efficiency and reduce environmental impact. One notable method is the BHC (Boots-Hoechst-Celanese) process, which involves fewer steps and generates minimal waste. This method utilizes anhydrous hydrogen fluoride as both a catalyst and solvent, which is recycled and reused, making it a more sustainable approach .
Chemical Reactions Analysis
Types of Reactions: 4-(4-Isobutylphenyl)-4-oxobutanoic acid undergoes various chemical reactions, including:
Esterification: Reaction with alcohols to form esters.
Salt Formation: Reaction with bases to form salts.
Halogenation: Introduction of halogen atoms into the molecule.
Common Reagents and Conditions:
Esterification: Typically involves an alcohol and an acid catalyst such as sulfuric acid (H2SO4).
Salt Formation: Involves a base such as sodium hydroxide (NaOH) or potassium hydroxide (KOH).
Halogenation: Utilizes halogenating agents like chlorine (Cl2) or bromine (Br2).
Major Products:
Esterification: Produces esters of this compound.
Salt Formation: Results in the formation of ibuprofen salts.
Halogenation: Yields halogenated derivatives of ibuprofen.
Scientific Research Applications
4-(4-Isobutylphenyl)-4-oxobutanoic acid has a wide range of scientific research applications:
Chemistry: Used as a model compound in organic synthesis and reaction mechanism studies.
Biology: Investigated for its effects on cellular processes and signaling pathways.
Medicine: Extensively studied for its therapeutic effects in pain management, inflammation reduction, and fever control.
Comparison with Similar Compounds
Aspirin (Acetylsalicylic Acid): Another widely used NSAID with similar analgesic and anti-inflammatory properties.
Naproxen: An NSAID with a longer duration of action compared to ibuprofen.
Ketoprofen: An NSAID with similar therapeutic effects but different pharmacokinetic properties.
Uniqueness: 4-(4-Isobutylphenyl)-4-oxobutanoic acid is unique due to its balanced efficacy and safety profile. It provides effective pain relief and anti-inflammatory effects with a relatively low incidence of gastrointestinal side effects compared to other NSAIDs .
Properties
IUPAC Name |
4-[4-(2-methylpropyl)phenyl]-4-oxobutanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18O3/c1-10(2)9-11-3-5-12(6-4-11)13(15)7-8-14(16)17/h3-6,10H,7-9H2,1-2H3,(H,16,17) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VTSCHNAWJCRJJG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC1=CC=C(C=C1)C(=O)CCC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00223393 | |
| Record name | Benzenebutanoic acid, 4-(2-methylpropyl)-gamma-oxo- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00223393 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
234.29 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
73120-67-9 | |
| Record name | Benzenebutanoic acid, 4-(2-methylpropyl)-gamma-oxo- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0073120679 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Benzenebutanoic acid, 4-(2-methylpropyl)-gamma-oxo- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00223393 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


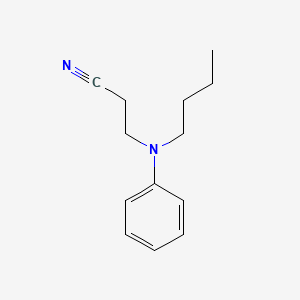
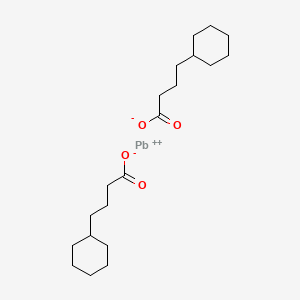
![3a,6a-Dihydrofuro[3,2-b]furan-3,6-diol](/img/structure/B1582681.png)
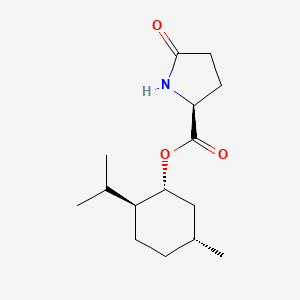
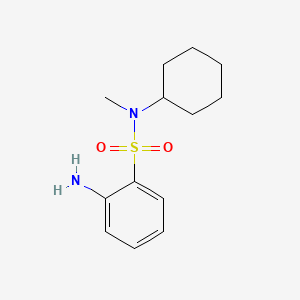
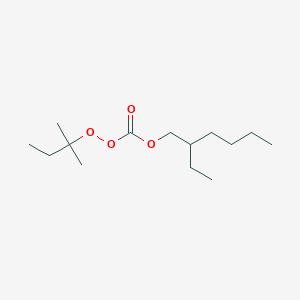
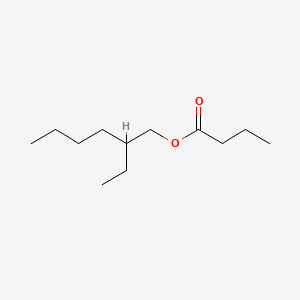

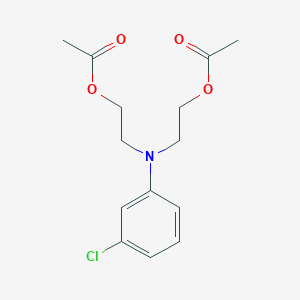
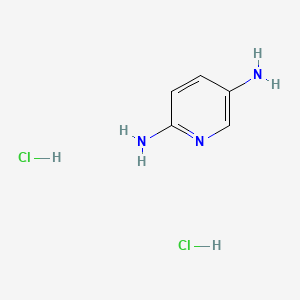
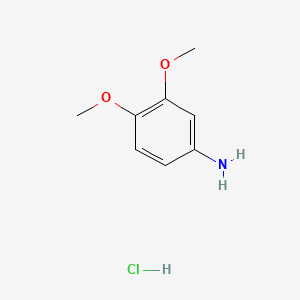

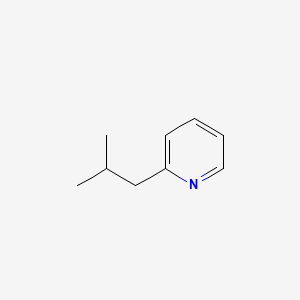
![2-Methyl-5,7-dihydrothieno[3,4-d]pyrimidine](/img/structure/B1582699.png)
